molecular formula C12H17NO3S B14483063 3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide CAS No. 65907-98-4

3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide

Cat. No.: B14483063
CAS No.: 65907-98-4
M. Wt: 255.34 g/mol
InChI Key: JGWSPQSJGSCPCR-UHFFFAOYSA-N
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Description

3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide is an organic compound that features both hydroxyl and sulfanyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide typically involves the reaction of a suitable precursor with 2-aminoethane-1-thiol and 2-aminoethan-1-ol. The reaction is carried out in toluene under reflux conditions with a Dean–Stark trap to remove water formed during the reaction . The structure of the synthesized compound is confirmed using NMR and mass spectrometry techniques.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like thiolates or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfanyl groups play a crucial role in its reactivity and interactions with biological molecules. The compound can act as a nucleophile, participating in various biochemical reactions and potentially inhibiting certain enzymes or pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide is unique due to its specific combination of hydroxyl and sulfanyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

65907-98-4

Molecular Formula

C12H17NO3S

Molecular Weight

255.34 g/mol

IUPAC Name

3-hydroxy-2-(2-hydroxyethylsulfanyl)-N-phenylbutanamide

InChI

InChI=1S/C12H17NO3S/c1-9(15)11(17-8-7-14)12(16)13-10-5-3-2-4-6-10/h2-6,9,11,14-15H,7-8H2,1H3,(H,13,16)

InChI Key

JGWSPQSJGSCPCR-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)NC1=CC=CC=C1)SCCO)O

Origin of Product

United States

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